NP213

Description

Properties

IUPAC Name |

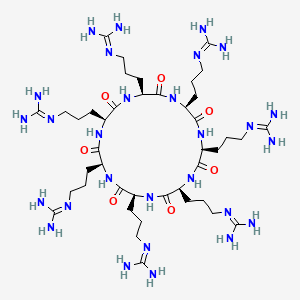

2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZLKNHDHPPJHL-RMIXPHLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84N28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NP213: A Novel Peptide-Based Antifungal for the Treatment of Onychomycosis

A Technical Whitepaper on its Discovery, Mechanism, and Clinical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge due to the nail plate's barrier properties and the limitations of existing antifungal agents. NP213 (also known as Novexatin®) is a novel, synthetic, cyclic antimicrobial peptide in late-stage clinical development for the topical treatment of onychomycosis.[1][2] Developed by NovaBiotics Ltd., this compound is engineered from naturally occurring host defense peptides (HDPs), which are key components of the innate immune system.[3][4][5][6][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Design

The development of this compound stemmed from a biological approach to circumvent the challenges of nail drug delivery.[3] Researchers at NovaBiotics designed this compound using HDPs as a template, leveraging their inherent antimicrobial properties.[3][4][5][7][8] this compound is a water-soluble, cyclic fungicidal peptide specifically designed for effective penetration of the human nail.[3][4][5][7][8] Its structure is a third-generation, cyclic arginine-based heptamer developed through a rational drug design platform. This design allows it to penetrate the full thickness of the nail and remain active in the nail bed without significant systemic absorption.

Mechanism of Action

This compound exhibits a rapid, fungicidal mode of action primarily targeting the fungal cytoplasmic membrane.[1] This mechanism is consistent with that of many cationic HDPs.[1] The primary mechanism involves membrane permeabilization and disruption, leading to cell death.[1] Some evidence also suggests a dual pathway involving the induction of reactive oxygen species (ROS) overproduction, which may help mitigate the risk of resistance development.[7]

The following diagram illustrates the proposed mechanism of action:

In Vitro Efficacy

This compound has demonstrated broad-spectrum antifungal activity against a range of dermatophytes, yeasts, and non-dermatophyte molds known to cause onychomycosis.[1]

Antimicrobial Susceptibility

Standard antimicrobial susceptibility testing (AST) revealed that while this compound's Minimum Inhibitory Concentrations (MICs) were higher than some traditional antifungals, it effectively inhibited the growth of various dermatophyte species.[1]

| Organism | MIC Range (mg/L) | MFC Range (mg/L) |

| Dermatophytes | <100 - 4,000 | 500 - 4,000 |

Data sourced from Mercer et al., 2019.[1]

Nail Penetration and Eradication Studies

Recognizing that standard in vitro tests often fail to predict efficacy within the nail, a more physiologically relevant in vitro nail infection model was developed.[1][6] In this model, this compound demonstrated superior nail penetration and fungal eradication capabilities compared to other topical agents like ciclopirox and amorolfine.[1] Daily application of a 10% (wt/vol) this compound solution for 28 days successfully eradicated various T. rubrum strains from infected nail fragments.[1]

| Treatment Group | Outcome |

| This compound (10% wt/vol) | Eradication of T. rubrum |

| Vehicle Alone | No significant reduction in CFU |

| Ciclopirox | Did not eradicate infection |

| Amorolfine | Did not eradicate infection |

CFU: Colony-Forming Units. Data from a 28-day in vitro nail infection model.[1]

Furthermore, nails treated with this compound demonstrated sustained antifungal activity, resisting reinfection when re-exposed to T. rubrum up to 11 months after the initial 28-day treatment cycle ceased.[1]

Clinical Development and Efficacy

This compound has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, and efficacy in patients with onychomycosis.[1][3][4]

Safety and Tolerability

Across the clinical studies, this compound was found to be very well tolerated with a promising safety profile.[1][3][4][5] There was no evidence of systemic exposure following topical application to the skin and nails.[3][4][5][7][8]

Phase IIa Clinical Trial Results

Two Phase IIa studies have been conducted, demonstrating the efficacy of a short, 28-day daily application regimen.[3][4] This is a marked contrast to other topical treatments that often require application for 48 to 52 weeks.[3][4][8]

| Study | Endpoint | Time Point | Efficacy (this compound Group) |

| First Phase IIa | Culture Negative | Day 180 | 43.3% |

| Second Phase IIa | Culture Negative | Day 360 | 56.5% |

| First Phase IIa | Mycological Cure (Negative Culture & Microscopy) | Day 180 | 23.1% (mild-to-moderate patients) |

Data compiled from Mercer et al., 2020.[3][4][5][8]

Patient-reported outcomes from these studies were also positive, with participants noting an improved appearance of their nails after only 14 days of application.[3][4][5][7]

The following diagram outlines the general workflow of the Phase I/IIa clinical trials:

Experimental Protocols

Propidium Iodide (PI) Staining for Membrane Permeabilization

This protocol was used to confirm that this compound's mechanism of action involves disruption of the fungal cell membrane.[1]

-

A spore suspension of T. rubrum NCPF0118 is prepared.

-

The suspension is exposed to this compound at concentrations of 500 mg/L or 1,000 mg/L for 18 hours at 30°C.

-

Following incubation with this compound, the spores are exposed to propidium iodide (PI), a membrane-impermeant fluorescent dye, for 15 minutes.

-

The cells are then examined by fluorescence microscopy (at 400x magnification).

-

Fluorescence is indicative of PI entering the cell and intercalating with DNA, which only occurs if the cell membrane has been compromised.

In Vitro Nail Infection and Eradication Model

This model provides a more physiologically relevant assessment of a topical agent's efficacy.[1]

-

Full-thickness human nail fragments are infected with a dermatophyte strain, such as T. rubrum NCPF0118.

-

The infected nails are incubated to allow the infection to establish.

-

This compound (e.g., in a 10% wt/vol water-based vehicle) or comparator agents are applied daily to the infected nails for a period of 28 days at 30°C.

-

At the end of the treatment period, viable fungi are extracted from the nail fragments.

-

The extracted fungi are cultured on a suitable medium, such as potato dextrose agar (PDA), to assess the infection status and determine the number of surviving fungi (CFU).

Commercial and Development Status

As of early 2021, NovaBiotics entered into a licensing agreement to commercialize this compound in major territories including Europe and Japan (excluding the United States).[9] The product is anticipated to be launched as a medical device for mild to moderate onychomycosis, available through direct-to-consumer channels like retail pharmacies.[9] this compound is currently classified as being in Phase II of clinical development for onychomycosis.

Conclusion

This compound represents a promising and highly differentiated therapeutic candidate for onychomycosis.[3][4][5][7] Its unique design, based on host defense peptides, allows for effective nail penetration and a rapid, fungicidal mechanism of action.[1][3][4][5][7][8] Clinical data supports its efficacy with a significantly shorter treatment duration than existing topical therapies, combined with a favorable safety profile.[3][4][8] The development of this compound, alongside more physiologically relevant in vitro models, provides a new paradigm for the screening and development of future onychomycosis treatments.[1]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Onychomycosis: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Licensing Deal for this compound Nail Fungus Treatment is Another Key Milestone for NovaBiotics - Novabiotics [novabiotics.co.uk]

In-Depth Technical Guide: The Mechanism of Action of NP213 Against Dermatophytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP213 is a novel, first-in-class synthetic antimicrobial peptide (AMP) currently in late-stage clinical development for the topical treatment of onychomycosis, a fungal nail infection predominantly caused by dermatophytes.[1][2][3][4] Developed as a water-soluble, cyclic peptide, this compound is designed to effectively penetrate the human nail plate.[4][5][6][7] Its mechanism of action is characterized by a rapid, fungicidal effect achieved through the disruption of the fungal plasma membrane, a process dependent on the peptide's cationic nature.[8] This technical guide provides a comprehensive overview of the core mechanism of action of this compound against dermatophytes, presenting key quantitative data, detailed experimental protocols, and visualizations of the elucidated pathways and workflows.

Core Mechanism of Action: Membrane Disruption

This compound's primary antifungal activity stems from its ability to directly target and compromise the integrity of the fungal cytoplasmic membrane.[9] This membranolytic action leads to the loss of cellular contents and ultimately, cell death.[1][2] The process is initiated by the electrostatic interaction between the positively charged this compound peptide and the negatively charged components of the fungal cell membrane.[6][10][11] This interaction is a critical step, as neutralization of this compound's positive charge has been shown to abrogate its antifungal activity.[1][2]

While the precise topology of this compound-induced membrane disruption is not definitively established, it is thought to follow a model similar to other cationic antimicrobial peptides, such as the "carpet" or "toroidal pore" models.[12][13][14][15][16] In the carpet model, the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they cause a detergent-like disruption of the lipid bilayer.[12][13][15][16] The toroidal pore model suggests that the peptides insert into the membrane and induce the formation of transient pores, leading to leakage of cytoplasmic contents.[12][14][15][16]

The following diagram illustrates a proposed model for the mechanism of action of this compound.

Quantitative Data

In Vitro Antifungal Susceptibility

The in vitro activity of this compound against a range of dermatophytes has been determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[1][17][18][19][20] The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values demonstrate the potent activity of this compound.

Table 1: MIC and MFC Ranges of this compound Against Common Dermatophytes

| Dermatophyte Species | MIC Range (mg/L) | MFC Range (mg/L) |

| Trichophyton rubrum | <100 - 4000 | 500 - 4000 |

| Trichophyton mentagrophytes | <100 - 4000 | 500 - 4000 |

| Epidermophyton floccosum | <100 - 4000 | 500 - 4000 |

| Microsporum canis | <100 - 4000 | 500 - 4000 |

Data sourced from Mercer et al. (2019) supplemental material.[1]

Time-Kill Kinetics

Time-kill assays demonstrate the rapid fungicidal activity of this compound against Trichophyton rubrum. A significant reduction in fungal viability is observed within a few hours of exposure.

Table 2: Time-Kill Kinetics of this compound against Trichophyton rubrum

| Time (hours) | Log10 CFU/mL Reduction (Spores) | Log10 CFU/mL Reduction (Hyphae) |

| 0 | 0 | 0 |

| 1 | >1 | >1 |

| 2 | >2 | >2 |

| 3 | >3 (99.9% kill) | >3 (99.9% kill) |

| 4 | >3 (99.9% kill) | >3 (99.9% kill) |

Data represents a >3-log reduction in colony-forming units (CFU) within 3-4 hours of exposure to this compound.[1][8]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The following protocol is a detailed methodology for determining the MIC and MFC of this compound against dermatophytes, based on the CLSI M38-A2 standard.[1][17][18][19][20]

Detailed Steps:

-

Inoculum Preparation: Dermatophyte isolates are cultured on potato dextrose agar for 7-14 days at 30°C. Conidia and hyphal fragments are harvested and suspended in sterile saline. The suspension is adjusted to a final concentration of 1-5 x 10^3 CFU/mL.

-

Serial Dilution: this compound is serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 4 to 7 days.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth.

-

MFC Determination: Aliquots from wells with concentrations at and above the MIC are plated onto Sabouraud Dextrose Agar plates and incubated at 30°C for up to 7 days.

-

MFC Reading: The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[1]

Time-Kill Assay

This protocol outlines the methodology for assessing the rate of fungicidal activity of this compound.[21][22][23][24]

Detailed Steps:

-

Inoculum Preparation: A standardized suspension of T. rubrum spores or hyphae (approximately 1 x 10^5 CFU/mL) is prepared in Sabouraud dextrose broth.

-

Exposure: this compound is added to the fungal suspension at a final concentration of 1000 mg/L. A control with no drug is also prepared.

-

Incubation and Sampling: The cultures are incubated at 30°C with agitation. Aliquots are removed at specified time points (e.g., 0, 1, 2, 3, 4, 6, 8, and 24 hours).

-

Quantification: Serial dilutions of the aliquots are plated on Sabouraud Dextrose Agar.

-

Data Analysis: After incubation, colonies are counted, and the Log10 CFU/mL is plotted against time to generate a time-kill curve.[1]

Membrane Permeability Assay (Propidium Iodide Staining)

This assay confirms membrane disruption by assessing the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[25][26]

Detailed Steps:

-

Exposure: T. rubrum spores are incubated with this compound (e.g., at concentrations ranging from 500-1000 µg/mL) for 18 hours at 30°C.[9]

-

Staining: Propidium iodide is added to the cell suspension to a final concentration of 2 µg/mL.

-

Incubation: The suspension is incubated for 15 minutes in the dark at room temperature.[25]

-

Visualization: The cells are observed under a fluorescence microscope.

-

Quantification: The number of fluorescent (PI-positive) and non-fluorescent cells are counted to determine the percentage of cells with compromised membranes.[25]

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the ultrastructural changes in dermatophytes upon exposure to this compound.[5][27][28]

Detailed Steps:

-

Fungal Culture and Exposure: T. rubrum is grown in RPMI-1640 medium for 7 days at 30°C. The fungal culture is then exposed to this compound (e.g., 2000 mg/L) for 6 hours.[5]

-

Fixation: The fungal cells are fixed in a 2.5% glutaraldehyde solution.

-

Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol and acetone washes and then embedded in resin.

-

Sectioning and Staining: Ultrathin sections (90 nm) are cut and stained with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: The sections are mounted on copper grids and observed using a transmission electron microscope.[5]

Conclusion

This compound exhibits a potent and rapid fungicidal mechanism of action against dermatophytes, primarily through the disruption of the fungal plasma membrane. This activity is dependent on the peptide's cationic nature and results in the loss of cellular integrity and subsequent cell death. The comprehensive data and methodologies presented in this guide provide a robust foundation for further research and development of this compound as a promising therapeutic agent for onychomycosis.

References

- 1. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of this compound, a Novel Onychomycosis Therapy Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of this compound, a Novel Onychomycosis Therapy Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Activity of Membranolytic Cationic Macrocyclic Peptides Against Multi-Drug Resistant Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijdmsrjournal.com [ijdmsrjournal.com]

- 8. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.glpbio.com [file.glpbio.com]

- 10. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR [mdpi.com]

- 13. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Antimicrobial Peptide Revealed by Simulations: Translocation, Pore Formation, Membrane Corrugation and Euler Buckling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. msjonline.org [msjonline.org]

- 18. saspublishers.com [saspublishers.com]

- 19. img.antpedia.com [img.antpedia.com]

- 20. njccwei.com [njccwei.com]

- 21. In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. In vitro antifungal activity of naftifine hydrochloride against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. TEM sample preparation techniques | University of Gothenburg [gu.se]

- 28. researchgate.net [researchgate.net]

NP213 as a Host Defense Peptide Mimetic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP213, also known as Novexatin®, is a novel, synthetic, cyclic host defense peptide (HDP) mimetic currently in clinical development primarily for the topical treatment of onychomycosis.[1][2][3][4] Designed based on the structure and function of natural HDPs, this compound exhibits potent, rapid, and fungicidal activity against a broad spectrum of dermatophytes.[1] Its primary mechanism of action involves the disruption of fungal cell membranes, leading to cell death.[1] As an HDP mimetic, this compound holds potential for immunomodulatory activities, a characteristic feature of many endogenous HDPs, though this aspect of its functionality remains an area for further investigation. This guide provides a comprehensive overview of the technical data available for this compound, including its antimicrobial properties, clinical efficacy, safety profile, and detailed experimental protocols for its evaluation.

Core Compound Characteristics

This compound is a synthetic, water-soluble, cyclic antimicrobial peptide.[1][3] Its design is based on host defense peptides, which are key components of the innate immune system.[1][2][3][4]

Antimicrobial Mechanism of Action

The primary antifungal mechanism of this compound is the rapid disruption of the fungal cell membrane. This leads to the loss of intracellular contents and subsequent cell death.[1] This direct lytic mechanism is a hallmark of many cationic antimicrobial peptides and is thought to reduce the likelihood of resistance development compared to traditional antifungal agents that target specific metabolic pathways.

References

- 1. Immune Peptide Library Screening - Creative Proteomics [creative-proteomics.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the Cyclic Peptide NP213: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213, also known as Novexatin®, is a promising cyclic peptide-based antifungal agent currently under development for the topical treatment of onychomycosis (fungal nail infection).[1][2][3][4][5][6] Developed by NovaBiotics, this compound is a synthetic, water-soluble, cyclic heptapeptide composed of arginine residues.[2] Its mechanism of action is attributed to its ability to target and disrupt the fungal cytoplasmic membrane, leading to rapid fungicidal activity.[6] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its known properties, relevant experimental protocols for its characterization, and a discussion of its mechanism of action based on its structural features.

While specific high-resolution structural data from techniques such as X-ray crystallography or NMR spectroscopy for this compound are not publicly available, this guide will leverage data from closely related poly-arginine and arginine-rich cyclic peptides to infer its likely structural and biophysical properties. The experimental protocols detailed herein represent the standard methodologies that would be employed to characterize a novel cyclic antimicrobial peptide like this compound.

Core Structural and Physicochemical Properties

The fundamental structural and physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Peptide Sequence | cyclo(Arg-Arg-Arg-Arg-Arg-Arg-Arg) | [2] |

| Molecular Formula | C42H84N28O7 | N/A |

| Molecular Weight | 1093.3 g/mol | N/A |

| Type | Cyclic Heptapeptide | [2] |

| Charge at Physiological pH | Highly Cationic | Inferred from Arginine Content |

| Solubility | Water-soluble | [1][6] |

| Mechanism of Action | Fungal membrane disruption | [6] |

Biophysical Characterization: Representative Data

The following tables present representative biophysical data from studies on poly-arginine and other arginine-rich cyclic peptides. This data provides insights into the expected behavior of this compound when interacting with fungal membranes.

Table 1: Representative Membrane Interaction Parameters for Arginine-Rich Peptides

| Peptide | Membrane Composition | Technique | Parameter | Value | Reference |

| Nona-arginine (KR9C) | DOPG/DOPC | Langmuir Monolayers | Change in Surface Pressure (Δπ) | ~15 mN/m | [7] |

| Nona-arginine (KR9C) | DOPG/DPPC | Langmuir Monolayers | Change in Surface Pressure (Δπ) | ~20 mN/m | [7] |

| Arginine-rich cyclic peptide | HIV TAR RNA | ITC | Dissociation Constant (KD) | 0.8 - 3.1 µM | [8] |

| Poly-arginine (Arg9) | POPG | ITC | Binding Affinity (K) | ~10^6 M^-1 | [9] |

Table 2: Representative Antifungal Activity of Cyclic Arginine-Containing Peptides

| Peptide | Fungal Species | MIC (µg/mL) | Reference |

| cyclo-[DipR]5 | Aspergillus fumigatus | 1.6 - 6.6 | [10] |

| cyclo-[DipR]5 | Candida albicans | 13.1 | [10] |

| cyclo-[WRR]4 | Candida parapsilosis | 6.25 | [11] |

| cyclo-[R3WRW]2 | Candida albicans | 12.5 | [11] |

Experimental Protocols

This section details the standard experimental methodologies for the structural and functional characterization of a cyclic antimicrobial peptide like this compound.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of this compound in different environments (e.g., aqueous buffer, membrane-mimicking solvents).

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 50-100 µM.

-

Instrumentation: A CD spectropolarimeter is used for analysis. The instrument is purged with nitrogen gas to allow for measurements in the far-UV region.

-

Data Acquisition:

-

CD spectra are recorded from 190 to 260 nm at a constant temperature (e.g., 25°C).

-

A quartz cuvette with a path length of 1 mm is used.

-

Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

-

A baseline spectrum of the buffer alone is recorded and subtracted from the peptide spectra.

-

-

Data Analysis: The resulting CD spectra are expressed as mean residue ellipticity [θ]. The percentage of secondary structure elements (α-helix, β-sheet, random coil) is estimated using deconvolution software (e.g., CONTIN, SELCON3, CDSSTR).

Fluorescence Spectroscopy

Objective: To study the interaction of this compound with fungal membrane mimics (liposomes) and to assess membrane permeabilization.

Methodology:

-

Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition should mimic that of fungal membranes (e.g., containing phosphatidylcholine, phosphatidylglycerol, and ergosterol).

-

Tryptophan Fluorescence: If a tryptophan residue were incorporated into the this compound sequence, changes in its fluorescence emission upon membrane binding could be monitored. An increase in fluorescence intensity and a blue shift in the emission maximum would indicate the transfer of the tryptophan residue to a more hydrophobic environment.

-

Dye Leakage Assay:

-

Fluorescent dyes such as calcein or carboxyfluorescein are encapsulated within the liposomes at a self-quenching concentration.

-

A baseline fluorescence is measured.

-

This compound is added to the liposome suspension.

-

Disruption of the membrane by this compound leads to the release of the dye, resulting in dequenching and an increase in fluorescence intensity.

-

The percentage of dye leakage is calculated relative to the fluorescence after complete lysis of the liposomes with a detergent (e.g., Triton X-100).

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to fungal membrane mimics.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable buffer and loaded into the injection syringe. A suspension of LUVs (as described above) is placed in the sample cell.

-

Instrumentation: An isothermal titration calorimeter is used to measure the heat changes upon binding.

-

Titration: A series of small injections of the this compound solution into the LUV suspension is performed. The heat released or absorbed during each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and other arginine-rich antimicrobial peptides is the direct disruption of the fungal cell membrane. This process does not typically involve specific intracellular signaling pathways in the traditional sense but is rather a direct biophysical interaction.

Caption: Proposed mechanism of action for this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing the structure and function of a cyclic peptide like this compound.

Caption: Workflow for synthesis and structural characterization.

Caption: Workflow for functional characterization.

Conclusion

This compound is a cyclic arginine-based peptide with potent antifungal activity, primarily through the disruption of the fungal cytoplasmic membrane. While high-resolution structural information for this compound is not yet in the public domain, its structural class suggests a highly cationic and potentially amphipathic conformation that facilitates its interaction with and perturbation of anionic fungal membranes. The experimental methodologies outlined in this guide provide a robust framework for the detailed structural and functional characterization of this compound and similar cyclic antimicrobial peptides. Further biophysical studies, particularly high-resolution structural techniques like NMR spectroscopy or X-ray crystallography, will be invaluable in elucidating the precise three-dimensional structure of this compound and providing a more detailed understanding of its structure-activity relationship. This knowledge will be crucial for the rational design of next-generation antifungal peptides with improved efficacy and specificity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. NP-213 by Novabiotics for Onychomycosis (Tinea Unguium): Likelihood of Approval [pharmaceutical-technology.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of a Polyarginine Peptide with Membranes of Different Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic peptides with a distinct arginine-fork motif recognize the HIV trans-activation response RNA in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. "Cyclic and Linear Peptides Containing Tryptophan and Arginine Residue" by Khushbu Bhakta [digitalcommons.chapman.edu]

Antifungal Spectrum of NP213 Against Trichophyton Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213 (Novexatin®) is a novel, first-in-class antifungal peptide therapeutic candidate developed for the topical treatment of onychomycosis, a fungal nail infection predominantly caused by Trichophyton species.[1][2] Derived from endogenous host defense peptides (HDPs), this compound is a synthetic, cyclic peptide composed of seven L-arginine residues, conferring a net positive charge of +7.[1] This cationic nature is fundamental to its mechanism of action.[3][4] this compound is water-soluble and demonstrates effective penetration of human nail keratin.[2][5] Clinical trials have shown that this compound is safe, well-tolerated, and efficacious in clearing Trichophyton infections after a 28-day treatment regimen, a significantly shorter duration compared to other topical antifungal agents.[2][6][7] This document provides a detailed overview of the antifungal spectrum of this compound against Trichophyton species, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exhibits a rapid, fungicidal mode of action primarily by targeting the fungal cytoplasmic membrane.[3][5] Its polycationic nature facilitates an electrostatic interaction with the negatively charged components of the fungal cell membrane, leading to membrane perturbation and disruption.[3][4] This results in a loss of intracellular contents and ultimately, cell death.[3] Transmission electron microscopy has shown that exposure of Trichophyton rubrum to this compound leads to a complete loss of intracellular contents with minimal damage to the cell wall.[3]

Furthermore, there is evidence to suggest a dual mechanism of action involving the induction of reactive oxygen species (ROS) overproduction, which contributes to cellular damage.[8] This multi-faceted attack on the fungal cell may reduce the likelihood of resistance development.[8]

Proposed Signaling Pathways in Trichophyton species in Response to this compound

The membrane disruption and oxidative stress induced by this compound are expected to trigger conserved stress response pathways in Trichophyton species. The primary pathways implicated are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

-

Cell Wall Integrity (CWI) Pathway: This MAPK-based signaling cascade is activated in response to cell wall stressors. Membrane damage caused by this compound would likely be sensed by transmembrane proteins, initiating a phosphorylation cascade that culminates in the activation of transcription factors responsible for reinforcing the cell wall.

-

High Osmolarity Glycerol (HOG) Pathway: This pathway is crucial for adaptation to osmotic and oxidative stress. The generation of ROS by this compound would activate the HOG pathway, leading to the expression of genes involved in antioxidant defense and stress adaptation.

dot

Antifungal Spectrum Against Trichophyton Species

This compound has demonstrated a broad spectrum of activity against dermatophytes that cause onychomycosis.[1] In two Phase IIa clinical trials, all fungal isolates identified from patients were Trichophyton species.[2][6] While standard in vitro tests, such as those following CLSI guidelines, may show high Minimum Inhibitory Concentrations (MICs) for this compound compared to traditional antifungals, these tests are not predictive of its efficacy within the nail environment.[1] When tested in more physiologically relevant models containing human nail keratin, the MIC values for this compound are significantly reduced.[1][5]

Quantitative Data

The following table summarizes the reported MIC and Minimum Fungicidal Concentration (MFC) values for this compound against various Trichophyton species based on available literature.

| Trichophyton Species | Test Method | MIC (mg/L) | MFC (mg/L) | Reference(s) |

| T. rubrum | Standard Broth Microdilution (CLSI) | 1000 - 2000 | 2000 - 4000 | [1] |

| T. rubrum | Modified (with human nail keratin) | 16 - 32 | Not Reported | [5] |

| T. rubrum | Modified (with human skin keratin) | 125 | Not Reported | [5] |

| T. interdigitale | Standard Broth Microdilution (CLSI) | 1000 - 2000 | 2000 - 4000 | [1] |

| Other Dermatophytes | Standard Broth Microdilution (CLSI) | <100 - 4000 | 500 - 4000 | [1] |

Note: The "Other Dermatophytes" category includes a range of clinical isolates as reported in the source literature. Specific data for other individual Trichophyton species from the primary literature on this compound is limited.

Experimental Protocols

The in vitro antifungal activity of this compound against Trichophyton species has been determined using both conventional and modified susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The following protocol is a composite based on the modified CLSI M38-A methods described for testing this compound.

4.1.1 Inoculum Preparation

-

Culture Trichophyton species on Potato Dextrose Agar (PDA) at 28-30°C until sufficient sporulation is observed.

-

Harvest conidia by flooding the agar surface with sterile 0.9% saline containing 0.05% Tween 80.

-

Gently scrape the surface with a sterile loop.

-

Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension to a final concentration of 0.5-2.5 x 10^4 CFU/mL using a hemocytometer.

4.1.2 Broth Microdilution Assay (Modified)

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS. For modified assays, RPMI-1640 is further supplemented with sterilized, powdered human nail keratin.

-

Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control (inoculum without this compound) and a sterility control (medium only) on each plate.

-

Incubate the plates at 28-30°C for 4-7 days.

-

Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth control.

4.1.3 Determination of MFC

-

Following MIC determination, subculture 10-20 µL from each well showing no visible growth onto PDA plates.

-

Incubate the plates at 28-30°C for a duration sufficient for growth to be observed in a subculture from the growth control well.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates (i.e., ≥99.9% killing).

dot

In Vitro Nail Infection Model

To better predict the clinical efficacy of this compound, an in vitro model using human nail fragments is employed.

-

Nail Preparation: Obtain healthy human nail clippings, clean, and sterilize them.

-

Infection: Inoculate the nail fragments with a high concentration of Trichophyton spores (e.g., T. rubrum) and incubate under conditions that promote fungal growth and nail invasion.

-

Treatment: Apply an aqueous solution of this compound (or comparator antifungals/vehicle control) to the infected nail fragments daily for a set period (e.g., 28 days).

-

Assessment: After the treatment period, extract viable fungi from the nail fragments by physical disruption (e.g., grinding).

-

Quantification: Plate the nail extracts onto a suitable agar medium (e.g., PDA or Dermatophyte Test Medium) to quantify the remaining viable fungal load (CFU/nail fragment).

-

Efficacy Determination: Compare the fungal load in this compound-treated nails to that in control-treated nails to determine the efficacy of the compound in eradicating the infection. In ex vivo studies, this compound has been shown to successfully eradicate different strains of T. rubrum from infected nails after 28 days of daily application.[3]

Conclusion

This compound demonstrates a potent and rapid fungicidal activity against a range of Trichophyton species, the primary causative agents of onychomycosis. Its unique mechanism of action, involving membrane disruption and potentially ROS induction, makes it a promising therapeutic candidate. While standard in vitro susceptibility tests may not fully reflect its potent activity in the nail environment, modified and ex vivo models have confirmed its ability to eradicate established Trichophyton infections. The detailed protocols and understanding of its antifungal spectrum provide a solid foundation for further research and development of this novel peptide-based therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ANTIMICROBIAL AGENTS AND CHEMOTHERAPY: 2011 INSTRUCTIONS TO AUTHORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hog1-mediated stress tolerance in the pathogenic fungus Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANTIMICROBIAL AGENTS AND CHEMOTHERAPY: 2006 INSTRUCTIONS TO AUTHORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Trichophyton rubrum LysM proteins bind to fungal cell wall chitin and to the N-linked oligosaccharides present on human skin glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Sporicidal Power of NP213: A Technical Deep Dive into its Efficacy Against Trichophyton rubrum

For Immediate Release

Aberdeen, Scotland – November 24, 2025 – This technical guide provides an in-depth analysis of the fungicidal activity of NP213, a novel cyclic antimicrobial peptide, specifically targeting the spores of Trichophyton rubrum, the primary causative agent of onychomycosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's efficacy, mechanism of action, and the experimental protocols substantiating these findings.

This compound, also known as Novexatin®, is a promising therapeutic candidate designed from host defense peptides.[1][2] Its unique water-soluble, cyclic structure allows for effective penetration of the human nail plate.[1][3] Preclinical and clinical data have demonstrated its potent and rapid fungicidal action, positioning it as a differentiated treatment for onychomycosis.[1][3]

Quantitative Efficacy of this compound against T. rubrum

The sporicidal and hyphal activity of this compound has been rigorously evaluated, demonstrating superior performance compared to existing antifungal agents. The following tables summarize the key quantitative data from in vitro and ex vivo studies.

Table 1: Time-Kill Kinetics of this compound against T. rubrum Spores and Hyphae

| Organism & Form | This compound Concentration | Time to >3-log (99.9%) Kill | Comparator (Terbinafine) | Time to >3-log (99.9%) Kill (Comparator) |

| T. rubrum NCPF0118 (Spores) | 1,000 mg/L | 3 to 4 hours[4][5] | 0.01 mg/L (2x MIC) | > 24 hours[4][5] |

| T. rubrum NCPF0118 (Hyphae) | 1,000 mg/L | 3 to 4 hours[4][5] | 0.01 mg/L (2x MIC) | > 24 hours[4][5] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against T. rubrum

| Strain | Testing Condition | MIC Value (mg/L) |

| T. rubrum NCPF0118 | RPMI 1640 Medium with Human Nail Keratin | 16-32[6] |

| T. rubrum NCPF0118 | RPMI 1640 Medium with Human Skin Keratin | 125[6] |

| T. rubrum NCPF0118 | RPMI 1640 Medium with Lamb's Wool Keratin | 250[6] |

| Various Dermatophytes | Standard Broth Microdilution | <100 to 4,000[5] |

Table 3: Clinical and Ex Vivo Efficacy of this compound

| Study Type | Treatment Duration | Outcome | Result |

| Ex Vivo Nail Infection Model | 28 days (daily application) | Eradication of T. rubrum | Successful eradication, unlike ciclopirox and amorolfine[1][5] |

| Phase IIa Clinical Trial 1 | 28 days (daily application) | Culture negative at 180 days | 43.3% of patients[3][7] |

| Phase IIa Clinical Trial 2 | 28 days (daily application) | Culture negative at 360 days | 56.5% of patients[3][7] |

Mechanism of Action: Targeting the Fungal Cytoplasmic Membrane

This compound's fungicidal activity is attributed to its ability to perturb and permeabilize the fungal cytoplasmic membrane.[5][6] This mechanism is consistent with that of cationic host defense peptides, which served as the template for this compound's design.[5] The positive charge of this compound is crucial for its activity, facilitating its interaction with the negatively charged fungal membrane.[8]

Transmission electron microscopy has revealed that exposure to this compound leads to a complete loss of intracellular contents in T. rubrum, with minimal damage to the cell wall.[1] This indicates a direct action on the cytoplasmic membrane, leading to rapid cell death.[5]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Time-Kill Assay

-

Inoculum Preparation: Spores and hyphae of T. rubrum NCPF0118 were prepared and adjusted to a final concentration of approximately 1 x 105 CFU/mL.

-

Treatment: The fungal suspensions were treated with a nominal dose of 1,000 mg/L of this compound or 0.01 mg/L of terbinafine.

-

Incubation: The treated suspensions were incubated at 30°C.

-

Sampling and Plating: At various time points (e.g., 0, 1, 2, 3, 4, 6, and 24 hours), aliquots were removed, serially diluted, and plated on appropriate agar plates.

-

Quantification: The plates were incubated, and the number of colony-forming units (CFU) was counted to determine the reduction in viable fungi over time. A >3-log (99.9%) reduction in CFU/mL was considered fungicidal.[4][5]

Membrane Permeability Assay (Propidium Iodide Staining)

-

Spore Preparation: A spore suspension of T. rubrum NCPF0118 was prepared.

-

Treatment: The spores were exposed to this compound (e.g., 500 or 1,000 mg/L) for 18 hours at 30°C.[5][6]

-

Staining: Propidium iodide (PI), a fluorescent dye that cannot cross an intact cell membrane, was added to the spore suspension for 15 minutes.[5]

-

Microscopy: The cells were examined using fluorescence microscopy.

-

Analysis: The total number of cells and the number of PI-stained (non-viable) cells were counted to determine the percentage of cells with compromised membranes.[5]

Ex Vivo Nail Infection Model

-

Nail Preparation: Human nail fragments were infected with T. rubrum.

-

Treatment: The infected nails were treated daily with this compound in a water-based vehicle, comparator antifungals (ciclopirox, amorolfine), or a vehicle control for 28 days.[1][4]

-

Fungal Extraction: After the treatment period, viable fungi were extracted from the nail fragments.

-

Culturing: The extracts were cultured on potato dextrose agar to assess the infection status of the nails.[4]

-

Assessment: The number of T. rubrum colony-forming units recovered was determined to evaluate the efficacy of the treatment in eradicating the infection.[1]

This comprehensive analysis underscores the potential of this compound as a potent and rapidly acting sporicidal agent for the treatment of onychomycosis caused by Trichophyton rubrum. Its novel mechanism of action and demonstrated efficacy in clinically relevant models highlight its promise as a significant advancement in antifungal therapy.

References

- 1. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of this compound, a Novel Onychomycosis Therapy Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. file.glpbio.com [file.glpbio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to NP213: From Host Defense Peptide Origins to a Novel Antifungal Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP213, also known as Novexatin®, is a first-in-class, synthetic cyclic peptide antifungal agent developed for the topical treatment of onychomycosis. Its design is rooted in the principles of host defense peptides (HDPs), which form a crucial part of the innate immune system. This technical guide provides a comprehensive overview of the origins, mechanism of action, and development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction: The Genesis of this compound from Host Defense Peptides

The emergence of antifungal resistance and the limitations of existing therapies for onychomycosis have necessitated the development of novel treatment modalities. Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), have long been recognized for their broad-spectrum antimicrobial activity and represent a promising template for the design of new anti-infective agents.[1][2] HDPs are evolutionarily conserved molecules that form the first line of defense against a wide range of pathogens, including bacteria, viruses, and fungi.[1]

This compound was conceived from a biological approach, leveraging the inherent antifungal properties of HDPs found in the skin and nails.[3][4] The design rationale for this compound focused on creating a synthetic peptide that mimics the key characteristics of HDPs responsible for their antimicrobial efficacy, namely a strong cationic charge and a structure that is resistant to enzymatic degradation. This led to the development of a cyclic peptide composed of seven arginine residues: cyclo[Arg-Arg-Arg-Arg-Arg-Arg-Arg].[5][6] The cyclic structure enhances its stability and resistance to proteases, a common challenge with linear peptides, while the high density of arginine residues provides a strong positive charge, which is critical for its mechanism of action.[6]

Mechanism of Action: A Direct Assault on the Fungal Membrane

This compound exerts its antifungal effect through a direct, physical disruption of the fungal cytoplasmic membrane.[7][8] This mechanism is a hallmark of many cationic HDPs and offers the advantage of a low propensity for the development of microbial resistance. The process can be conceptualized in two main stages:

-

Electrostatic Attraction: The highly cationic nature of this compound facilitates its initial binding to the negatively charged components of the fungal cell membrane, such as phospholipids.[1]

-

Membrane Perturbation and Lysis: Following the initial binding, this compound is believed to insert into the lipid bilayer, causing membrane destabilization, pore formation, and ultimately, lysis of the fungal cell.[3][7] This leads to the leakage of intracellular contents and cell death.

This direct lytic mechanism is rapid and fungicidal.[9] It is important to note that this compound acts on the plasma membrane without affecting the fungal cell wall.[3] This has implications for diagnostic methods used in clinical trials, as microscopy techniques that stain the cell wall may detect dead fungal elements, potentially underestimating the true efficacy of the treatment.[3]

Caption: Mechanism of Action of this compound on the Fungal Cell.

Quantitative Data Summary

The efficacy and safety of this compound have been evaluated in a series of in vitro studies and clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Test Condition | MIC (mg/L) | Reference |

| Trichophyton rubrum | Standard Broth Microdilution | <100 - 4,000 | [4] |

| Trichophyton rubrum | RPMI 1640 with Human Nail Keratin | 16 - 32 | [10] |

| Trichophyton rubrum | RPMI 1640 with Human Skin Keratin | 125 | [10] |

| Trichophyton rubrum | RPMI 1640 with Lamb's Wool Keratin | 250 | [10] |

| Clinically Relevant Yeasts (Candida spp., Cryptococcus spp., Trichosporon spp.) | Not Specified | 1 - 2 (MIC100) | [10] |

Table 2: Summary of Phase IIa Clinical Trial Efficacy Data for this compound in Onychomycosis

| Clinical Trial Identifier | Patient Population | Treatment Duration | Efficacy Endpoint | Result | Reference |

| EudraCT No. 2008-001496-29 | Mild-to-moderate onychomycosis | 28 days (daily) | Culture Negative at 180 days | 43.3% | [3][11] |

| EudraCT No. 2008-001496-29 | Mild-to-moderate onychomycosis | 28 days (daily) | Clinical Improvement at 180 days | 84.6% (vs. 20% placebo) | [3] |

| NCT02343627 | Mild-to-moderate onychomycosis (dermatophyte infection) | 28 days (daily) | Culture Negative at 360 days | 56.5% | [3][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.

Propidium Iodide (PI) Staining for Fungal Membrane Permeabilization

This assay is used to assess the integrity of the fungal plasma membrane following treatment with this compound. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes, thus staining the nucleus red.

Protocol:

-

Fungal Spore Suspension Preparation: Prepare a spore suspension of Trichophyton rubrum in a suitable buffer (e.g., PBS).

-

Treatment with this compound: Expose the fungal spores to various concentrations of this compound (e.g., 500 and 1000 mg/L) for 18 hours at 30°C.[13] Include an untreated control.

-

Propidium Iodide Staining: Add propidium iodide solution to the fungal suspension to a final concentration of 1.5 µM.[9]

-

Incubation: Incubate the mixture for 15 minutes in the dark at room temperature.[14]

-

Microscopy: Visualize the cells using a fluorescence microscope. Capture images and count the number of PI-stained (dead) and unstained (live) cells.

References

- 1. Visualization of Growth and Morphology of Fungal Hyphae in planta Using WGA-AF488 and Propidium Iodide Co-staining [bio-protocol.org]

- 2. Host Defense Antimicrobial Peptides as Antibiotics: Design and Application Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of this compound, a Novel Onychomycosis Therapy Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Novexatin) peptide [novoprolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of Bovine Nail Membranes as In Vitro Model for Onychomycosis Infected by Trichophyton Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updated Perspectives on the Diagnosis and Management of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel and Investigational Treatments for Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

In Vitro Efficacy of NP213: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies investigating the efficacy of NP213, a novel peptide-based antifungal agent. The data herein is compiled from peer-reviewed publications and aims to offer a comprehensive resource for researchers in the field of antifungal drug development.

Quantitative Efficacy Data

The in vitro antifungal activity of this compound has been evaluated against a broad range of dermatophytes, the primary causative agents of onychomycosis. The following tables summarize the key quantitative data from these studies, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, as well as time-kill kinetics.

Antifungal Susceptibility Testing

This compound has demonstrated significant antifungal activity against various dermatophyte species. Standardized broth microdilution assays, as well as a modified, more physiologically relevant method, were employed to determine the MIC and MFC values.

Table 1: Summary of this compound MIC and MFC Ranges against Dermatophytes using Standard Broth Microdilution [1]

| Metric | Concentration Range (mg/L) |

| MIC | <100 - 4,000 |

| MFC | 500 - 4,000 |

Note: A comprehensive dataset of MIC values for a wide range of dermatophytes is available in the supplementary material (Table S1) of the study by Mercer et al. (2019) in Antimicrobial Agents and Chemotherapy.[1]

Table 2: Comparison of this compound MIC in Standard vs. Modified Keratin-Based Medium against T. rubrum [2][3]

| Medium | Keratin Source | This compound MIC (mg/L) | Fold Reduction in MIC |

| RPMI 1640 (Standard) | - | 2,000 | - |

| Modified Medium | Human Nail Powder | 16 - 32 | Up to 128-fold |

| Modified Medium | Human Skin Keratin | 125 | 16-fold |

| Modified Medium | Sheep's Wool Keratin | 250 | 8-fold |

Time-Kill Kinetics

Time-kill assays were conducted to assess the fungicidal activity of this compound over time. These studies highlight the rapid action of this compound compared to existing antifungal agents.

Table 3: Time-Kill Kinetics of this compound against Trichophyton rubrum [2]

| Organism | Treatment | Concentration | Time to >3-log (99.9%) Kill |

| T. rubrum NCPF0118 (spores and hyphae) | This compound | 1,000 mg/L | 3 - 4 hours |

| T. rubrum NCPF0118 (spores and hyphae) | Terbinafine | 0.01 mg/L (2x MIC) | > 24 hours |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vitro evaluation of this compound.

Modified Minimum Inhibitory Concentration (MIC) Assay

To better mimic the nail environment, a modified MIC assay was developed using keratin as the primary nutrient source.[1][2]

Protocol:

-

Medium Preparation: A protein-based test medium was prepared using powdered human nail material, human skin keratin, or sheep's wool keratin suspended in 10 mM sodium phosphate buffer (pH 7.0).

-

Inoculum Preparation: Dermatophyte spores were harvested and adjusted to the desired concentration.

-

Assay Setup: The assay was performed in 96-well microtiter plates. Serial dilutions of this compound were prepared in the modified keratin-based medium.

-

Inoculation: Each well was inoculated with the fungal spore suspension.

-

Incubation: Plates were incubated at 30°C for an appropriate duration.

-

Endpoint Determination: Due to the turbidity of the keratin suspension, fungal growth was assessed using a metabolic indicator, alamarBlue, which measures metabolic activity. The MIC was defined as the lowest concentration of this compound that prevented a color change, indicating inhibition of fungal metabolism.

In Vitro Nail Infection Model

An in vitro model using human nail fragments was developed to evaluate the efficacy of this compound in a setting that closely resembles the site of infection.[2][4][5]

Protocol:

-

Nail Preparation: Healthy human nail clippings were sterilized.

-

Infection: The ventral side of the nail fragments was inoculated with a suspension of Trichophyton rubrum spores.

-

Incubation for Infection Establishment: The inoculated nail fragments were incubated on sterile water agar plates at 30°C for 14 days to allow for fungal growth and penetration into the nail matrix.

-

Treatment: After the infection period, the nail fragments were inverted, and this compound solution (or comparator antifungal) was applied daily to the dorsal surface for 28 days.

-

Assessment of Fungal Viability: Following the treatment period, the nail fragments were processed to extract viable fungi. This involved homogenization of the nail fragments and plating of the homogenate onto fungal growth medium.

-

Quantification: The number of colony-forming units (CFU) was counted to determine the extent of fungal survival after treatment.

Visualizations: Mechanism and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key in vitro experiments.

Proposed Mechanism of Action of this compound

This compound's antifungal activity is attributed to its cationic nature, leading to the disruption of the fungal cell membrane.[3][6]

Caption: Proposed mechanism of this compound leading to fungal cell death.

Experimental Workflow for Modified MIC Assay

The following diagram outlines the key steps in the modified Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for the modified MIC assay using a keratin-based medium.

Experimental Workflow for In Vitro Nail Infection Model

This diagram illustrates the procedure for the in vitro nail infection model to test the efficacy of this compound.

Caption: Workflow for the in vitro human nail infection model.

References

- 1. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of this compound, a Novel Onychomycosis Therapy Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Efficacy of Bovine Nail Membranes as In Vitro Model for Onychomycosis Infected by Trichophyton Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NP213 Antifungal Susceptibility Testing using CLSI M38-A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213 is a novel, first-in-class synthetic antimicrobial peptide (AMP) with potent antifungal activity, particularly against dermatophytes, the causative agents of onychomycosis.[1] Understanding the in vitro susceptibility of fungal isolates to this compound is crucial for its development as a therapeutic agent. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 is the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[2] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes, adhering to the CLSI M38-A2 standard.

Mechanism of Action

This compound exerts its antifungal effect by targeting and disrupting the fungal cytoplasmic membrane. As a cationic peptide, this compound is believed to initially interact with the negatively charged components of the fungal cell surface through electrostatic interactions. This leads to membrane permeabilization and disruption, causing leakage of cellular contents and ultimately fungal cell death.[1] This direct action on the membrane makes it a rapidly fungicidal agent.[1]

Quantitative Data: this compound Antifungal Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various dermatophytes, as determined by the CLSI M38-A2 broth microdilution method.

Table 1: MIC of this compound against Trichophyton rubrum in Different Media [1]

| Medium | MIC (mg/L) |

| RPMI 1640 (Standard) | 1000 |

| RPMI 1640 + 0.5% Human Nail Keratin | 16-32 |

| RPMI 1640 + 0.5% Human Skin Keratin | 125 |

| RPMI 1640 + 0.5% Lamb's Wool Keratin | 250 |

Table 2: Comparative MICs of this compound and Other Antifungals against Trichophyton rubrum [1]

| Antifungal Agent | MIC by CLSI M38-A2 (mg/L) | MIC in Modified Nail Medium (mg/L) |

| This compound | 1000 | 7.8 |

| Terbinafine | 0.008 | 0.008 |

| Ciclopirox Olamine | 0.5 | 0.25 |

Experimental Protocols

CLSI M38-A2 Broth Microdilution Method for this compound

This protocol is adapted from the CLSI M38-A2 standard for testing the susceptibility of dermatophytes to this compound.

1. Fungal Isolate Preparation:

-

Culture dermatophyte isolates on Potato Dextrose Agar (PDA) at 28-30°C until sufficient conidiation is observed.

-

Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

-

Gently scrape the surface with a sterile loop.

-

Transfer the resulting suspension to a sterile tube.

-

Allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard by diluting with sterile saline. This corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL.

-

Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.4-5 x 10^4 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or as specified by the manufacturer).

-

Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 128 mg/L).

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared fungal inoculum.

-

Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

-

Seal the plates and incubate at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the growth control well.

Minimal Fungicidal Concentration (MFC) Determination[1]

-

Following the determination of the MIC, subculture 100 µL from each well that shows no visible growth onto PDA plates.

-

Incubate the plates at 28-30°C for up to 7 days.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Visualizations

Caption: Mechanism of Action of this compound on a Fungal Cell.

Caption: Experimental Workflow for CLSI M38-A2 Testing of this compound.

References

Application Notes and Protocols: An In Vitro Nail Infection Model for Testing NP213

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge due to the nail plate's barrier properties, which hinder the penetration of topical antifungal agents. To address the need for more effective treatments, robust in vitro models that accurately mimic the nail environment are crucial for the preclinical evaluation of novel antifungal candidates. NP213 (Novexatin®) is a novel, water-soluble, cyclic antifungal peptide designed for the topical treatment of onychomycosis.[1][2] It is a fungicidal peptide that has demonstrated the ability to effectively penetrate the human nail.[1][2] This document provides a detailed protocol for an in vitro nail infection model optimized for testing the efficacy of this compound against dermatophytes, the primary causative agents of onychomycosis.

This compound is designed based on host defense peptides (HDPs), which are integral components of the innate immune system.[1][2][3] Its mechanism of action involves the rapid disruption of the fungal cell membrane, leading to cell death.[1][4] This membrane-lytic activity is dependent on the peptide's positive charge.[3][5] Studies have shown that this compound is superior to existing antifungal agents in in vitro conditions that are representative of the human nail environment.[1][5]

Experimental Protocols

This section details the methodology for establishing an in vitro onychomycosis model using human nail explants to assess the antifungal efficacy of this compound.

Materials

-

Healthy human nail clippings

-

Trichophyton rubrum strains (e.g., NCPF0118, ATCC MYA-4438)

-

Potato Dextrose Agar (PDA)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Sterile deionized water

-

70% ethanol

-

Sterile scalpels and forceps

-

Sterile Petri dishes

-

Incubator (30°C)

-

This compound solution (e.g., 10% w/v in a water-based vehicle)

-

Comparator antifungal agents (e.g., ciclopirox, amorolfine)

-

Vehicle control (water-based)

-

Sterile phosphate-buffered saline (PBS)

-

Sabouraud Dextrose Agar (SDA) plates

Preparation of Human Nail Explants

-

Collect healthy human nail clippings from consenting donors.

-

Wash the nail fragments thoroughly with sterile deionized water.

-

Surface sterilize the nails by immersing them in 70% ethanol for 30 seconds, followed by three rinses with sterile deionized water.

-

Allow the nail fragments to air dry in a sterile environment.

-

Cut the sterilized nail fragments into standardized sizes (e.g., 5x5 mm) using a sterile scalpel.

Fungal Inoculum Preparation

-

Culture Trichophyton rubrum on PDA plates at 30°C for 7-10 days, or until sufficient sporulation is observed.

-

Harvest the fungal spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile PBS.

-

Filter the suspension through sterile glass wool to remove hyphal fragments.

-

Adjust the spore concentration to approximately 1 x 10^6 CFU/mL using a hemocytometer.

In Vitro Nail Infection

-

Place the prepared sterile nail fragments in a sterile Petri dish.

-

Inoculate the ventral (underside) of each nail fragment with 10 µL of the T. rubrum spore suspension.

-

Place the inoculated nail fragments on a sterile, inert support (e.g., a sterile stainless steel mesh) within a larger Petri dish containing a moistened sterile filter paper to maintain humidity.

-

Incubate the infected nail fragments at 30°C for 14 days to allow for fungal invasion and establishment of infection.

Antifungal Treatment

-

After the 14-day infection period, transfer the infected nail fragments to new sterile Petri dishes with the dorsal (top) side facing up.

-

Apply the test articles daily to the dorsal surface of the infected nail fragments for 28 consecutive days. The treatment groups should include:

-

This compound solution

-

Comparator antifungal(s) (e.g., ciclopirox, amorolfine)

-

Vehicle control

-

Untreated control

-

-

Incubate the treated nail fragments at 30°C throughout the 28-day treatment period.

Assessment of Fungal Viability

-

At the end of the 28-day treatment period, individually transfer each nail fragment to a sterile microcentrifuge tube.

-

Add 1 mL of sterile PBS to each tube and vortex vigorously for 1 minute to dislodge viable fungal elements.

-

Perform serial dilutions of the resulting suspension in sterile PBS.

-

Plate 100 µL of each dilution onto SDA plates.

-

Incubate the plates at 30°C for 5-7 days.

-

Count the number of colony-forming units (CFUs) on each plate to determine the fungal load per nail fragment.

-

Calculate the percentage reduction in CFU for each treatment group compared to the untreated control.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from ex vivo human nail studies and clinical trials.

Table 1: Efficacy of this compound in Eradicating Trichophyton rubrum from Infected Human Nails After 28 Days of Daily Application [5]

| Treatment Group | Fungal Eradication |

| This compound | Successful |

| Ciclopirox | Unsuccessful |

| Amorolfine | Unsuccessful |

| Vehicle Control | Unsuccessful |

Table 2: Phase IIa Clinical Trial Results for this compound (Daily Application for 28 Days) [1][2][6]

| Study | Endpoint | Timepoint | Mycological Cure Rate (this compound) |

| First Phase IIa | Negative Fungal Culture | 180 days | 43.3% |

| Second Phase IIa | Negative Fungal Culture | 360 days | 56.5% |

| First Phase IIa | Negative Culture & Microscopy | 180 days | 23.1% (mild-to-moderate onychomycosis) |

Visualizations

Experimental Workflow for In Vitro Nail Infection Model

Caption: Workflow for the in vitro nail infection model for this compound testing.

Proposed Mechanism of Action of this compound

Caption: Proposed membrane-disrupting mechanism of action of this compound.

References

- 1. This compound (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

Quantitative Analysis of NP213 Nail Penetration Depth: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213 is a novel, water-soluble cyclic antifungal peptide engineered for the topical treatment of onychomycosis. Its high efficacy is attributed to its ability to effectively penetrate the dense keratin structure of the human nail plate to reach the site of infection.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound nail penetration depth, crucial for preclinical and clinical research, formulation optimization, and establishing therapeutic efficacy.

This compound acts by lysing the fungal plasma membrane without affecting the fungal cell wall.[1] This mechanism of action underscores the importance of achieving sufficient concentrations of the peptide at the nail bed and within the nail plate where the fungi reside.

Quantitative Data Summary